Molecular Profiling and Pharmacological Applications of 2-Pyridinamine, 5,6-dihydro-4-methyl-: A Technical Whitepaper
Molecular Profiling and Pharmacological Applications of 2-Pyridinamine, 5,6-dihydro-4-methyl-: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, low-molecular-weight heterocyclic scaffolds are foundational to the development of highly selective enzyme inhibitors. 2-Pyridinamine, 5,6-dihydro-4-methyl- (CAS: 479668-33-2) is a specialized dihydropyridine derivative that serves as a critical building block in medicinal chemistry. With a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.157 g/mol [1], this compound is primarily utilized as an arginine bioisostere. Its unique cyclic amidine motif makes it a high-value pharmacophore for targeting nitric oxide synthase (NOS) enzymes, specifically NOS2 (iNOS) and NOS3 (eNOS)[2].
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its target engagement, and self-validating experimental workflows for its application in hit-to-lead optimization.
Physicochemical Profiling & Structural Dynamics
Understanding the exact physicochemical parameters of 2-Pyridinamine, 5,6-dihydro-4-methyl- is critical for predicting its pharmacokinetic behavior and target affinity. The partial saturation of the pyridine ring (5,6-dihydro) fundamentally alters its electron distribution compared to a fully aromatic 2-aminopyridine.
Quantitative Data Summary
The following table consolidates the core chemical identifiers and properties required for analytical and computational modeling[1]:
| Parameter | Value |
| Chemical Name | 2-Pyridinamine, 5,6-dihydro-4-methyl- (9CI) |
| CAS Registry Number | 479668-33-2 |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.157 g/mol |
| Topological Polar Surface Area (TPSA) | 38.38 Ų |
| LogP (Octanol/Water Partition) | 0.8295 |
Structural Causality: Tautomerism and Flexibility
Unlike rigid aromatic pyridines, the 5,6-dihydro saturation introduces a degree of conformational flexibility, allowing the ring to adopt a half-chair conformation. Furthermore, the molecule exhibits tautomerism between the enamine form (2-amino-4-methyl-5,6-dihydropyridine) and the imine form (4-methyl-5,6-dihydro-1H-pyridin-2-ylideneamine). This dynamic equilibrium is the exact mechanism that allows the molecule to act as a bidentate hydrogen bond donor/acceptor, perfectly mimicking the guanidino group of physiological substrates.
Figure 1: Tautomerization of 2-Pyridinamine, 5,6-dihydro-4-methyl- and its pharmacophoric role.
Pharmacological Rationale: Nitric Oxide Synthase (NOS) Inhibition
The primary biological utility of 2-Pyridinamine, 5,6-dihydro-4-methyl- lies in its annotation as a ligand for NOS2 (Murine iNOS) and NOS3 (Human eNOS) [2].
The Causality of Target Engagement: Nitric oxide synthases catalyze the production of nitric oxide (NO) from L-arginine. The active site of NOS contains a heme iron and a highly conserved Glutamate residue that forms critical bidentate hydrogen bonds with the guanidino group of L-arginine.
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Amidine Mimicry: The N-C-N system of our target compound acts as a cyclic amidine. It perfectly mimics the spatial and electrostatic properties of arginine's guanidino group, allowing it to competitively anchor to the active site Glutamate.
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Hydrophobic Packing: The 4-methyl substitution is not arbitrary. It provides localized hydrophobic bulk that occupies a small lipophilic pocket adjacent to the substrate-binding channel, significantly enhancing binding affinity (lowering the IC₅₀) compared to unsubstituted analogs.
Self-Validating Experimental Protocols
To integrate this compound into a drug discovery pipeline, researchers must employ a self-validating system . This means the protocol inherently controls for false positives (e.g., degradation, inactive tautomers, or assay interference) by coupling chemical validation directly to the biological readout.
Protocol: Orthogonal Validation and Functional NOS Screening
Step 1: LC-MS/MS Purity and Mass Verification
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Action: Dissolve the compound in LC-MS grade methanol to yield a 1 mg/mL stock. Inject onto a C18 reverse-phase column using a mobile phase gradient of 0.1% Formic Acid in Water/Acetonitrile.
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Causality: Formic acid drives the protonation of the amidine nitrogen. This ensures a sharp chromatographic peak and a definitive [M+H]⁺ ion at m/z 111.16, confirming the molecular weight of 110.157 g/mol [1] and ruling out oxidative degradation (which would shift the mass).
Step 2: Tautomeric Profiling via NMR
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Action: Acquire ¹H-NMR and ¹³C-NMR spectra in DMSO-d₆.
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Causality: DMSO-d₆ mimics the dielectric constant of a physiological aqueous environment. Observing the exchangeable NH/NH₂ protons validates the dominant tautomeric state required for NOS binding, ensuring the batch is structurally primed for the bioassay.
Step 3: Fluorometric NOS Inhibition Assay
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Action: Incubate serial dilutions of the compound (10 µM to 1 nM) with recombinant NOS2, L-arginine, NADPH, and a fluorescent NO-sensitive probe (e.g., DAF-FM).
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Self-Validation: Run parallel wells containing L-NAME (a universal NOS inhibitor) as a positive control, and vehicle-only as a negative control.
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Logic: If L-NAME fails to quench fluorescence, the enzyme batch is inactive, invalidating the run. If L-NAME succeeds, the dose-dependent reduction in fluorescence in the test wells definitively proves competitive target engagement by the dihydropyridine scaffold.
Figure 2: Self-validating experimental workflow for dihydropyridine-based NOS inhibitors.
Conclusion
2-Pyridinamine, 5,6-dihydro-4-methyl- (C₆H₁₀N₂, MW: 110.16 g/mol ) is far more than a simple heterocyclic intermediate. Its precise molecular geometry, driven by the 5,6-dihydro saturation and the 4-methyl substitution, engineers a highly effective arginine bioisostere. By employing rigorous, self-validating analytical and biochemical protocols, drug development professionals can leverage this scaffold to develop potent, selective inhibitors for nitric oxide synthases and related amidine-recognizing targets.
References
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Title: 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) Source: GlobalChemMall URL: [Link]
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Title: 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: ZINC26391399 | ZINC Is Not Commercial - A database of commercially-available compounds Source: ZINC Database (docking.org) URL: [Link]
